Cas no 850917-19-0 (N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide)

N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide is a synthetic organic compound featuring a biphenyl carboxamide core linked to a substituted indole moiety via a thioether-containing spacer. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting protein-protein interactions or enzyme modulation due to its rigid aromatic systems and flexible linker. The presence of the indole and biphenyl groups may enhance binding affinity to hydrophobic pockets, while the thioether bridge offers metabolic stability. Its well-defined molecular architecture makes it a candidate for structure-activity relationship studies in drug discovery. Suitable for research applications, it requires careful handling under controlled conditions.
N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide structure
850917-19-0 structure
Product name:N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide
CAS No:850917-19-0
MF:C30H26N2OS
MW:462.605246067047
CID:6010381
PubChem ID:2156565

N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide
    • N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1-biphenyl]-4-carboxamide
    • [1,1'-Biphenyl]-4-carboxamide, N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-
    • F0582-0568
    • 850917-19-0
    • N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide
    • AB00668897-01
    • AKOS024585422
    • N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide
    • N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
    • Inchi: 1S/C30H26N2OS/c1-21-11-13-24(14-12-21)28-29(26-9-5-6-10-27(26)32-28)34-20-19-31-30(33)25-17-15-23(16-18-25)22-7-3-2-4-8-22/h2-18,32H,19-20H2,1H3,(H,31,33)
    • InChI Key: HEESVFNYOGQPAX-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2)=CC=C(C(NCCSC2C3=C(NC=2C2=CC=C(C)C=C2)C=CC=C3)=O)C=C1

Computed Properties

  • Exact Mass: 462.17658463g/mol
  • Monoisotopic Mass: 462.17658463g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 723.0±60.0 °C(Predicted)
  • pka: 14.06±0.46(Predicted)

N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0582-0568-2μmol
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0582-0568-4mg
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0582-0568-2mg
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0582-0568-5mg
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0582-0568-10mg
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0582-0568-30mg
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0582-0568-3mg
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0582-0568-50mg
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0582-0568-15mg
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0582-0568-5μmol
N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
850917-19-0 90%+
5μl
$63.0 2023-05-17

N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide Related Literature

Additional information on N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide

Comprehensive Overview of N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide (CAS No. 850917-19-0)

N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide, identified by its CAS No. 850917-19-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an indole core with a biphenyl carboxamide moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its sulfanyl-ethyl linkage, which may contribute to its binding affinity and selectivity in biological systems.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide aligns with this trend, as its structural complexity suggests potential interactions with key enzymatic pathways or receptor sites. Scientists are exploring its role in modulating cellular signaling, particularly in contexts such as inflammation and oncogenesis, where indole derivatives have shown promise.

The synthesis of CAS No. 850917-19-0 involves multi-step organic reactions, including sulfuration and amide coupling, which require precise control to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound. Its lipophilicity and molecular weight (approximately 453.58 g/mol) position it within the "drug-like" space, adhering to Lipinski's Rule of Five, a key consideration for bioavailability in drug design.

From an industrial perspective, N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide is often procured by research institutions and pharmaceutical companies for high-throughput screening (HTS) campaigns. Its potential as a scaffold for further derivatization has also been noted, with chemists exploring modifications to enhance its pharmacokinetic properties. Notably, the compound's 4-methylphenyl and biphenyl groups may influence its metabolic stability, a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Environmental and safety profiles of CAS No. 850917-19-0 are rigorously evaluated to comply with REACH and GLP standards. While not classified as hazardous, proper handling protocols are recommended due to its organic solvent solubility (e.g., DMSO or methanol). The compound's stability under various pH conditions and temperatures is also a focus, as these factors impact its utility in in vitro and in vivo assays.

Emerging trends in AI-driven drug discovery have further highlighted the relevance of N-(2-{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}ethyl)-1,1'-biphenyl-4-carboxamide. Computational models predict its interactions with protein targets, reducing experimental costs. Questions frequently searched online, such as "indole-based drug candidates 2024" or "biphenyl carboxamide uses," reflect growing public interest in this niche. Additionally, its potential synergy with immunotherapy agents is a cutting-edge area of investigation.

In summary, CAS No. 850917-19-0 represents a versatile compound at the intersection of medicinal chemistry and biotechnology. Its structural features and bioactivity potential make it a valuable asset for researchers aiming to address unmet medical needs. As the scientific community continues to unravel its mechanisms, this compound may pave the way for next-generation therapeutics.

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